O17Tvp5clb
Description
Analytical characterization of this compound includes ultra-performance liquid chromatography (UPLC) for separation optimization, with parameters validated for precision, accuracy, linearity (0.00104–0.104 mg/mL range), and stability in diverse media (e.g., 0.9% NaCl, pH 1.5). Stability studies revealed a half-life (t1/2) of >72 hours in aqueous solutions, indicating robust chemical integrity . Anticancer activity was assessed via WST-1 assay, which measures mitochondrial dehydrogenase activity in live cells, though specific IC50 values remain unpublished .
Properties
CAS No. |
1581248-22-7 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-(4-acetamidophenyl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-10-5-3-9(4-6-10)7-11(17-2)12(15)16/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
DQUOOKMLOSPCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetamidophenyl Methoxypropionic Acid involves several steps. The primary synthetic route includes the reaction of acetamidophenyl with methoxypropionic acid under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Acetamidophenyl Methoxypropionic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Acetamidophenyl Methoxypropionic Acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Acetamidophenyl Methoxypropionic Acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative overview of O17Tvp5clb and structurally related compounds is provided below:
*Estimated LogP based on analogous compounds.
Key Observations :
- Solubility: O17Tvp5clb exhibits lower aqueous solubility (0.1 mg/mL) compared to methyl-substituted analogs like 6-methylbenzo[b]thiophene-2-carboxylic acid (0.85 mg/mL in ethanol), likely due to its larger aromatic system and polar amide/ester groups .
- Stability : O17Tvp5clb demonstrates superior stability (t1/2 >72 hours) in physiological media compared to boronic acid derivatives (e.g., t1/2 <24 hours for some arylboronates under hydrolytic conditions) .
Efficiency Comparison :
- O17Tvp5clb’s synthesis requires rigorous chromatographic purification (yield unspecified), whereas boronic acid derivatives achieve moderate yields (48–70%) via catalytic methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
